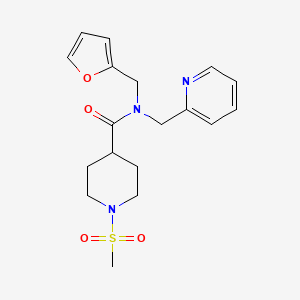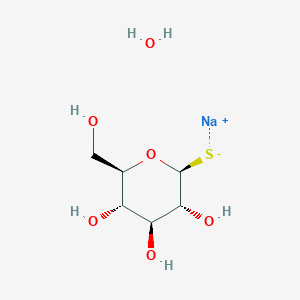![molecular formula C5HCl2N3S B2846762 4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 500896-83-3](/img/structure/B2846762.png)
4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C5HCl2N3S. This compound is part of the thiadiazole family, which is known for its diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents such as (diacetoxyiodo)benzene in benzene, heated at reflux for two hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound is known for its reactivity towards nucleophiles, such as alcohols, amines, and thiols.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols.
Oxidation: Oxidizing agents like (diacetoxyiodo)benzene are used for specific transformations.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reactions with thiols can yield thio-substituted derivatives, which are valuable intermediates for further functionalization .
科学的研究の応用
4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: This compound is used as a building block for the synthesis of materials with electronic properties, such as organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs).
Pharmaceuticals: Thiadiazole derivatives, including this compound, are explored for their potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of liquid crystalline materials and other advanced materials with specific optical and electronic properties.
作用機序
The mechanism of action of 4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine is primarily related to its ability to undergo nucleophilic substitution reactions. The electron-deficient nature of the thiadiazole ring makes it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets or participate in electronic processes, depending on their specific functional groups .
類似化合物との比較
Similar Compounds
4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine: This compound is similar in structure but contains bromine atoms instead of chlorine.
4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine: This derivative contains long alkyl chains and is used for its liquid crystalline properties.
Uniqueness
4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of chlorine atoms enhances its reactivity towards nucleophiles, making it a versatile intermediate for the synthesis of various functional materials .
特性
IUPAC Name |
4,6-dichloro-[1,2,5]thiadiazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-3-1-2-4(5(7)8-3)10-11-9-2/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQHEBWTNUNSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NSN=C21)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2846681.png)

![methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride](/img/structure/B2846685.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2846690.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2846691.png)



![2-chloro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}acetamide](/img/structure/B2846697.png)



![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B2846702.png)
